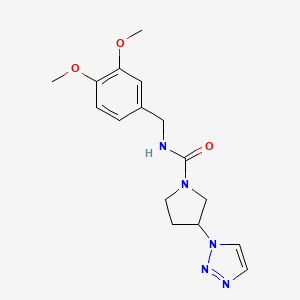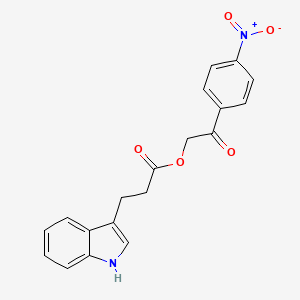![molecular formula C18H15BrN2O3S B2955177 (3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(2-bromo-5-methoxyphenyl)methanone CAS No. 1421446-17-4](/img/structure/B2955177.png)
(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(2-bromo-5-methoxyphenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(2-bromo-5-methoxyphenyl)methanone”, also known as BTA-EG6 or EGT-1442, is an organic compound that belongs to the family of azetidines. It’s a part of a series of novel N - (benzo [d]thiazol-2-yl)-2- [phenyl (2- (piperidin-1-yl) ethylamino] benzamides and N - (benzo [d]thiazol-2-yl)-2- [phenyl (2-morpholino) ethylamino] benzamides derivatives .
Synthesis Analysis
The synthesis of similar compounds involves coupling substituted 2-amino benzothiazoles with N -phenyl anthranilic acid. The obtained intermediate compounds substituted N - (Benzo [d]thiazol-2-yl)-2- (phenylamino) benzamides were treated with 1- (2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .
Molecular Structure Analysis
The structure of similar compounds was analyzed based on IR, 1 H, 13 C NMR and mass spectral data . For instance, one of the compounds had a molecular weight of 345.44.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds include coupling reactions and treatment with 1- (2-chloro ethyl) piperidine hydrochloride .
Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds were judged by their C, H and N analysis . One of the compounds had a yield of 90% and a melting point of 308°C .
Scientific Research Applications
Synthesis and Biological Evaluation
The synthesis of novel bromophenol derivatives, including structurally related compounds to "(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(2-bromo-5-methoxyphenyl)methanone," has shown potential in inhibiting carbonic anhydrase, an enzyme involved in pH regulation and various physiological processes. The study by Akbaba et al. (2013) demonstrates the alternative synthesis routes and evaluates the inhibitory potencies against carbonic anhydrase isoforms, highlighting the compound's role in medicinal chemistry and enzyme inhibition research (Akbaba et al., 2013).
Antimicrobial and Antimalarial Activities
Research on benzothiazole-substituted β-lactam hybrids by Alborz et al. (2018) explores the antimicrobial and antimalarial potentials of these compounds. The study underscores the importance of structural modifications, such as the addition of methoxyphenyl or ethoxyphenyl groups to the β-lactam ring, in enhancing potency against microbial and malaria pathogens. This work contributes to the development of new therapeutic agents for infectious diseases (Alborz et al., 2018).
Antioxidant Activity
The investigation of naturally occurring bromophenols from marine red algae by Li et al. (2011) identifies compounds with potent antioxidant activities, suggesting the potential for food preservation and the development of natural antioxidant agents. This research highlights the diverse applications of bromophenol derivatives in food science and nutraceuticals (Li et al., 2011).
Antimicrobial and Antiviral Activities
Sharma et al. (2009) synthesized benzimidazole derivatives, including (2-bromophenyl)-[2-(substituted phenyl)-benzoimidazol-1-yl]-methanone analogs, and evaluated their antimicrobial and antiviral activities. While showing modest activity against bacterial strains, certain compounds demonstrated potential as antifungal and antiviral agents, opening avenues for further exploration in combating infectious diseases (Sharma et al., 2009).
Mechanism of Action
Target of Action
Compounds with similar structures, such as those containing a benzo[d]thiazole moiety, have been found to exhibit a broad range of biological activities . These include antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Mode of Action
It is known that the thiazole ring, a key component of this compound, is planar and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the thiazole ring to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom . These properties could potentially influence the compound’s interaction with its targets.
Biochemical Pathways
tuberculosis . The inhibitory concentrations of these newly synthesized molecules were compared with the standard reference drugs .
Pharmacokinetics
It is known that the compound has shown potent activities against certain cell lines . For instance, it has shown potent activities against HeLa and A549 cell lines with IC50 values of 2.07 ± 0.88 μM and 3.52 ± 0.49 μM, respectively .
Result of Action
For instance, thiazoles have been found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) .
Action Environment
It is known that thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These solubility properties could potentially influence the compound’s action, efficacy, and stability in different environments.
Future Directions
properties
IUPAC Name |
[3-(1,3-benzothiazol-2-yloxy)azetidin-1-yl]-(2-bromo-5-methoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrN2O3S/c1-23-11-6-7-14(19)13(8-11)17(22)21-9-12(10-21)24-18-20-15-4-2-3-5-16(15)25-18/h2-8,12H,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCOAOVHDFGOEAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)C(=O)N2CC(C2)OC3=NC4=CC=CC=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(4-methoxybenzyl)-3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one](/img/structure/B2955096.png)
![4-[4-(4-Methoxyphenyl)pyrimidin-2-yl]-N-[3-[methyl(prop-2-ynyl)amino]propyl]piperidine-1-carboxamide](/img/structure/B2955098.png)

![2-(cyanomethyl)-N-cyclopentyl-4-(3-methylbutyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2955101.png)
![6-(2-Methoxyphenyl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B2955102.png)




![7-(4-Benzylpiperazin-1-yl)-5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2955112.png)
![1-[3-(4-Chlorophenyl)acryloyl]-4-methylpiperazine](/img/structure/B2955113.png)
![2-((3,4-dichlorobenzyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2955114.png)
![5-[4-(Prop-2-en-1-yloxy)phenyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B2955117.png)